
Nitric acid, ammonium calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, ammonium calcium salt, commonly known as calcium ammonium nitrate, is a widely used inorganic compound. It is primarily utilized as a fertilizer due to its high solubility and ability to provide essential nutrients like calcium and nitrogen to plants. The compound is a mixture of calcium nitrate and ammonium nitrate, which crystallizes as a hydrated double salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ammonium nitrate is typically synthesized by neutralizing nitric acid with ammonia, followed by the addition of calcium nitrate. The reaction mixture is then evaporated and granulated to form the final product . Another method involves reacting nitric acid with crushed limestone to form calcium nitrate, which is then mixed with ammonium nitrate to produce the double salt .
Industrial Production Methods
Industrial production of calcium ammonium nitrate involves several steps:
Neutralization: Ammonia gas is reacted with nitric acid to form ammonium nitrate.
Addition of Calcium Nitrate: Calcium nitrate is added to the ammonium nitrate solution.
Evaporation: The solution is evaporated to concentrate the mixture.
Granulation: The concentrated solution is granulated to form solid particles.
Chemical Reactions Analysis
Types of Reactions
Calcium ammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reactions often occur in aqueous solutions with various anions.
Major Products
Oxidation: Produces nitrogen oxides and calcium compounds.
Reduction: Forms ammonia and calcium salts.
Substitution: Results in the formation of different nitrate salts.
Scientific Research Applications
Calcium ammonium nitrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving nutrient uptake in plants.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Widely used in agriculture as a fertilizer and in the production of explosives
Mechanism of Action
The compound exerts its effects primarily through the release of calcium and nitrate ions. Calcium ions play a crucial role in cell signaling, muscle contraction, and bone health. Nitrate ions are essential for plant growth and development. The molecular targets include calcium channels and nitrate transporters, which facilitate the uptake and utilization of these ions .
Comparison with Similar Compounds
Similar Compounds
Ammonium Nitrate: Contains only ammonium and nitrate ions.
Calcium Nitrate: Composed of calcium and nitrate ions without ammonium.
Potassium Nitrate: Contains potassium and nitrate ions
Uniqueness
Calcium ammonium nitrate is unique due to its combination of calcium and ammonium nitrate, providing a balanced source of nutrients for plants. Unlike ammonium nitrate, it is less prone to causing soil acidification and is safer to handle .
Properties
CAS No. |
15245-12-2 |
|---|---|
Molecular Formula |
CaH4N2O3 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
azanium;calcium;nitrate |
InChI |
InChI=1S/Ca.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |
InChI Key |
VXESZGDGSIZRQV-UHFFFAOYSA-N |
SMILES |
[NH4+].[N+](=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
N.[N+](=O)(O)[O-].[Ca] |
Key on ui other cas no. |
15245-12-2 |
physical_description |
PelletsLargeCrystals |
Pictograms |
Corrosive; Irritant |
Related CAS |
13780-11-5 |
Synonyms |
nitric acid, ammonium calcium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)




![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
